Chlorotriphenylmethyl disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorotriphenylmethyl disulfide is an organosulfur compound characterized by the presence of a trityl group (triphenylmethyl) attached to a sulfanyl group, which is further bonded to a thiohypochlorite moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tritylsulfanyl thiohypochlorite typically involves the reaction of trityl chloride with sodium thiohypochlorite under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product. The reaction can be represented as follows:
Ph3CCl+NaOSCl→Ph3CSOSCl+NaCl
Industrial Production Methods
Industrial production of tritylsulfanyl thiohypochlorite may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Chlorotriphenylmethyl disulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tritylsulfanyl sulfonyl chloride.
Reduction: Reduction reactions can convert it into tritylsulfanyl sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the thiohypochlorite moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with tritylsulfanyl thiohypochlorite under mild conditions.
Major Products Formed
Oxidation: Tritylsulfanyl sulfonyl chloride.
Reduction: Tritylsulfanyl sulfide.
Substitution: Various tritylsulfanyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chlorotriphenylmethyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing tritylsulfanyl groups into molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tritylsulfanyl thiohypochlorite involves its interaction with nucleophilic sites in target molecules. The trityl group provides steric hindrance, which can influence the reactivity and selectivity of the compound. The thiohypochlorite moiety can undergo redox reactions, making it a versatile reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Trityl chloride: Used as a precursor in the synthesis of tritylsulfanyl thiohypochlorite.
Tritylsulfanyl sulfonyl chloride: An oxidation product of tritylsulfanyl thiohypochlorite.
Tritylsulfanyl sulfide: A reduction product of tritylsulfanyl thiohypochlorite.
Uniqueness
Chlorotriphenylmethyl disulfide is unique due to its combination of a trityl group and a thiohypochlorite moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research.
Properties
Molecular Formula |
C19H15ClS2 |
---|---|
Molecular Weight |
342.9 g/mol |
IUPAC Name |
tritylsulfanyl thiohypochlorite |
InChI |
InChI=1S/C19H15ClS2/c20-22-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI Key |
MWWBLWUGRKHNCT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SSCl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SSCl |
Pictograms |
Corrosive |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.